REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2([NH:10]C(=O)OC(C)(C)C)[CH2:9][CH2:8]2)[N:2]=1.[ClH:18]>C1COCC1.O1CCOCC1>[ClH:18].[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2([NH2:10])[CH2:9][CH2:8]2)[N:2]=1 |f:4.5|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
N1=NC(=CC=C1)C1(CC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at r.t. for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the crude product was taken for the next coupling reaction
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
Cl.N1=NC(=CC=C1)C1(CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |